Cas no 95687-41-5 (Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate)

Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative with significant utility in organic synthesis and pharmaceutical applications. Its stereochemically defined structure, featuring both hydroxyl and hydroxymethyl functional groups, makes it a valuable intermediate for constructing complex molecules, particularly in the development of bioactive compounds and peptidomimetics. The benzyloxycarbonyl (Cbz) protecting group enhances its stability while allowing selective deprotection under mild conditions. This compound’s high purity and well-characterized configuration ensure reproducibility in synthetic routes. Its versatility in asymmetric synthesis and potential role in medicinal chemistry underscore its importance as a building block for researchers targeting stereoselective transformations.
Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate structure
95687-41-5 structure
商品名:Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
CAS番号:95687-41-5
MF:C13H17NO4
メガワット:251.278383970261
MDL:MFCD12963570
CID:61796
PubChem ID:354335663

Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • 1-Cbz-trans-4-hydroxy-L-prolinol
    • Trans-N-benzyloxycarbonyl-4-hydroxy-2-hydroxymethylpyrrolidine
    • Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
    • N-Carbobenzoxy-trans-4-hydroxy-L-prolinol
    • (2S,4R)4-HYDROXY-2-(HYDROXYMETHYL)PYRROLIDINE, N-CBZ PROTECTED
    • Z-Hyp-OL
    • Z-TRANS-4-HYDROXY-L-PROLINOL
    • (2S,4R)-benzyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
    • (2S,4R)-N-(benzyloxycarbonyl)-2-hydroxymethyl-4-hydroxypyrrolidine
    • (2S,4R)-N-(benzyloxycarbonyl)-4-hydroxy-2-(hydroxymethyl)pyrrolidine
    • (2S,4R)-N1-(benzylox
    • <i>N<
    • Cbz-trans-4-Hydroxy-L-prolinol
    • N-benzyloxycarbonyl-trans-4-hydroxy-L-prolinol
    • TRANS-N-CBZ-4-HYDROXY-L-PROLINOL
    • N-Cbz-trans-4-hydroxy-L-prolinol
    • (2S,4R)-4-Hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylic Acid Benzyl Ester
    • trans-Benzyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
    • PubChem14165
    • Zhtrans-4-hydroxy-L-prolinol
    • 1-Pyrrolidinecarboxylic acid, 4-hydroxy-2-(hydroxymethyl)-, phenylmethyl ester, (2S-trans)- (ZCI)
    • Phenylmethyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)-1-pyrrolidinecarboxylate (ACI)
    • AKOS015856116
    • benzyl(2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
    • Q-101695
    • SCHEMBL3578965
    • VDA68741
    • AC-24040
    • DS-15370
    • (2S,4R)-2-Hydroxymethyl- 4-hydroxy-1(carbobenzyloxy)pyrrolidine
    • 1-Pyrrolidinecarboxylicacid, 4-hydroxy-2-(hydroxymethyl)-, phenylmethyl ester, (2S,4R)-
    • CS-0021635
    • (2S,4R)-2-Hydroxymethyl-4-hydroxy-1(carbobenzyloxy)pyrrolidine
    • DTXSID00566696
    • (2S,4R)-N-Benzyloxycarbonyl-4-hydroxy-2-hydroxymethylpyrrolidine
    • MFCD03427085
    • 95687-41-5
    • AKOS015918252
    • WDEQGLDWZMIMJM-NWDGAFQWSA-N
    • EN300-7401528
    • C3255
    • MDL: MFCD12963570
    • インチ: 1S/C13H17NO4/c15-8-11-6-12(16)7-14(11)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,15-16H,6-9H2/t11-,12+/m0/s1
    • InChIKey: WDEQGLDWZMIMJM-NWDGAFQWSA-N
    • ほほえんだ: C(N1C[C@H](O)C[C@H]1CO)(=O)OCC1C=CC=CC=1

計算された属性

  • せいみつぶんしりょう: 251.11600
  • どういたいしつりょう: 251.11575802g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 18
  • 回転可能化学結合数: 4
  • 複雑さ: 278
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 70
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.5
  • 互変異性体の数: 3

じっけんとくせい

  • 色と性状: COLORLESS LIQUID
  • 密度みつど: 1.297 g/mL at 25 °C(lit.)
  • ゆうかいてん: No data available
  • ふってん: 240 °C(lit.)
  • フラッシュポイント: >230 °F
  • 屈折率: n20/D 1.547(lit.)
  • PSA: 70.00000
  • LogP: 0.68860
  • 光学活性: [α]20/D −33°, c = 15 in chloroform

Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate セキュリティ情報

Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Ambeed
A208375-10g
Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
95687-41-5 97%
10g
$57.0 2025-02-25
abcr
AB243470-5 g
(2S,4R)4-Hydroxy-2-(hydroxymethyl)pyrrolidine, N-CBZ protected; .
95687-41-5
5g
€137.00 2023-04-27
Chemenu
CM101900-10g
1-Pyrrolidinecarboxylicacid, 4-hydroxy-2-(hydroxymethyl)-, phenylmethyl ester, (2S,4R)-
95687-41-5 95%+
10g
$79 2024-07-18
Chemenu
CM101900-25g
1-Pyrrolidinecarboxylicacid, 4-hydroxy-2-(hydroxymethyl)-, phenylmethyl ester, (2S,4R)-
95687-41-5 95%+
25g
$158 2024-07-18
TRC
C227708-100mg
Cbz-trans-4-hydroxy-L-Prolinol
95687-41-5
100mg
$ 80.00 2022-04-01
AstaTech
57126-5/G
TRANS-N-CBZ-4-HYDROXY-L-PROLINOL
95687-41-5 97%
5g
$195 2023-09-17
Apollo Scientific
OR2154-1g
(2S,4R)4-Hydroxy-2-(hydroxymethyl)pyrrolidine, N-CBZ protected
95687-41-5 90+%
1g
£17.00 2025-03-21
Apollo Scientific
OR2154-10g
(2S,4R)4-Hydroxy-2-(hydroxymethyl)pyrrolidine, N-CBZ protected
95687-41-5 97%
10g
£76.00 2023-09-02
Chemenu
CM101900-5g
1-Pyrrolidinecarboxylicacid, 4-hydroxy-2-(hydroxymethyl)-, phenylmethyl ester, (2S,4R)-
95687-41-5 95+%
5g
$153 2021-06-09
eNovation Chemicals LLC
D541235-100g
trans-N-benzyloxycarbonyl-4-hydroxy-2-hydroxymethylpyrrolidine
95687-41-5 95%
100g
$490 2024-07-28

Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate 合成方法

ごうせいかいろ 1

はんのうじょうけん
リファレンス
Acridine- and cholesterol-derivatized solid supports for improved synthesis of 3'-modified oligonucleotides
Reed, Michael W.; Adams, A. David; Nelson, Jeffrey S.; Meyer, Rich B. Jr., Bioconjugate Chemistry, 1991, 2(4), 217-25

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ;  0 °C; < 10 °C; 19 h, 40 °C
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An Immucillin-Based Transition-State-Analogous Inhibitor of tRNA-Guanine Transglycosylase (TGT)
Hohn, Christoph; Haertsch, Adrian; Ehrmann, Frederik Rainer; Pfaffeneder, Toni; Trapp, Nils; et al, Chemistry - A European Journal, 2016, 22(20), 6750-6754

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran
リファレンス
Effect of C2-exo unsaturation on the cytotoxicity and DNA-binding reactivity of pyrrolo[2,1-c][1,4]benzodiazepines
Gregson, Stephen J.; Howard, Philip W.; Corcoran, Kathryn E.; Barcella, Simona; Yasin, Maqsood M.; et al, Bioorganic & Medicinal Chemistry Letters, 2000, 10(16), 1845-1847

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Lithium chloride ,  Sodium borohydride Solvents: Tetrahydrofuran ,  Water ;  2 h, 17 °C; 1 h, 17 °C; 2 h, 17 °C; 5 h, 17 °C; 12 h, 23 °C; 23 °C → 5 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  1 h
リファレンス
Practical Gram-Scale Synthesis of Iboxamycin, a Potent Antibiotic Candidate
Mason, Jeremy D. ; Terwilliger, Daniel W.; Pote, Aditya R.; Myers, Andrew G., Journal of the American Chemical Society, 2021, 143(29), 11019-11025

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Lithium chloride ,  Sodium borohydride Solvents: Ethanol ,  Tetrahydrofuran ;  1.5 h
1.2 Solvents: Ethanol ;  overnight, rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  pH 7
リファレンス
Backbone extended pyrrolidine PNA (bepPNA): a chiral PNA for selective RNA recognition
Govindaraju, T.; Kumar, Vaijayanti A., Tetrahedron, 2006, 62(10), 2321-2330

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ,  Water
リファレンス
Carboxy mediated stereoselective reduction of ketones with sodium triacetoxyborohydride: synthesis of novel 3,4-fused tetrahydropyran and tetrahydrofuran prolines
Liu, Yi-Tsung; Wong, Jesse K.; Tao, Meng; Osterman, Rebecca; Sannigrahi, Mousumi; et al, Tetrahedron Letters, 2004, 45(32), 6097-6100

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Lithium chloride ,  Sodium borohydride Solvents: Tetrahydrofuran ,  Water ;  17 °C; 5 h, 17 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  < 15 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  pH 7 - 8
リファレンス
Scale-up Synthesis of Tesirine
Tiberghien, Arnaud C. ; von Bulow, Christina; Barry, Conor; Ge, Huajun; Noti, Christian; et al, Organic Process Research & Development, 2018, 22(9), 1241-1256

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Pyridine Solvents: Pyridine ;  rt
1.2 Reagents: Boron trifluoride etherate ,  Sodium borohydride Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt
1.3 Reagents: Methanol ;  rt; rt → reflux; > 1 h, reflux
リファレンス
Synthesis of 2-Methyl-2,5-diazabicyclo[2.2.1]heptane, Side Chain to Danofloxacin
Braish, Tamim F., Organic Process Research & Development, 2009, 13(2), 336-340

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  0 °C; 12 h, rt; rt → 0 °C
1.2 Reagents: Acetic acid ;  0 °C
リファレンス
Prolinol-based nucleoside phosphonic acids: new isosteric conformationally flexible nucleotide analogues
Vanek, Vaclav; Budesinsky, Milos; Rinnova, Marketa; Rosenberg, Ivan, Tetrahedron, 2009, 65(4), 862-876

ごうせいかいろ 10

はんのうじょうけん
リファレンス
An enantioselective synthesis of (+)-crotanecine
Yadav, Veejendra Kumar; Rueger, Heinrich; Benn, Michael, Heterocycles, 1984, 22(12), 2735-8

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Lithium borohydride Solvents: Ethanol ,  Tetrahydrofuran ;  30 min, cooled; overnight, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  pH 7.0
リファレンス
Backbone-extended pyrrolidine peptide nucleic acids (bepPNA): design, synthesis and DNA/RNA binding studies
Govindaraju, T.; Kumar, Vaijayanti A., Chemical Communications (Cambridge, 2005, (4), 495-497

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran
リファレンス
Oligonucleotide analogs with 4-hydroxy-N-acetylprolinol as sugar substitute
Ceulemans, Griet; Van Aerschot, Arthur; Wroblowski, Berthold; Rozenski, Jef; Hendrix, Chris; et al, Chemistry - A European Journal, 1997, 3(12), 1997-2010

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Lithium chloride ,  Sodium borohydride Solvents: Tetrahydrofuran ,  Water ;  0 °C; 1 h, 17 °C; 5 h, 17 °C
リファレンス
Design, Synthesis, and Bioevaluation of a Novel Hybrid Molecular Pyrrolobenzodiazepine-Anthracenecarboxyimide as a Payload for Antibody-Drug Conjugate
Lai, Weirong; Zhao, Shengyan; Lai, Qinhuai; Zhou, Wei; Wu, Mengdan; et al, Journal of Medicinal Chemistry, 2022, 65(17), 11679-11702

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ;  0 °C; overnight, rt
1.2 Reagents: Water ;  2 h, 0 °C
リファレンス
New Optically Active 4-Alkoxyprolinol Ethers Derived from trans-4-Hydroxy-L-proline
Friedemann, Nora M.; Eustergerling, Astrid; Nubbemeyer, Udo, European Journal of Organic Chemistry, 2012, 2012(4), 837-843

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ;  0.5 h, 0 °C; 0 °C → rt; 2 h, rt
リファレンス
Linker Length Modulates DNA Cross-Linking Reactivity and Cytotoxic Potency of C8/C8' Ether-Linked C2-exo-Unsaturated Pyrrolo[2,1-c][1,4]benzodiazepine (PBD) Dimers
Gregson, Stephen J.; Howard, Philip W.; Gullick, Darren R.; Hamaguchi, Anzu; Corcoran, Kathryn E.; et al, Journal of Medicinal Chemistry, 2004, 47(5), 1161-1174

Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate Raw materials

Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate Preparation Products

Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate 関連文献

Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylateに関する追加情報

Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS No. 95687-41-5): A Comprehensive Overview

Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative that has garnered significant attention in pharmaceutical and organic chemistry research. With the CAS number 95687-41-5, this compound serves as a crucial intermediate in the synthesis of various biologically active molecules. Its unique structural features, including the hydroxy and hydroxymethyl functional groups, make it particularly valuable for asymmetric synthesis and drug development.

The compound's stereochemistry at the 2S and 4R positions plays a pivotal role in its reactivity and applications. Researchers are increasingly interested in chiral building blocks like Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate due to their importance in creating enantiomerically pure pharmaceuticals. This aligns with current industry trends toward more selective and efficient synthetic methodologies.

From a synthetic chemistry perspective, Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate CAS 95687-41-5 offers multiple reactive sites for further functionalization. The benzyl carbamate protecting group can be selectively removed under mild conditions, while the hydroxyl groups provide handles for diverse transformations. These characteristics make it particularly useful in multi-step syntheses where selective protection and deprotection are required.

In pharmaceutical applications, derivatives of (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine have shown promise in various therapeutic areas. The scaffold's rigidity and functional group diversity allow for optimal interactions with biological targets. Recent literature highlights its potential in developing enzyme inhibitors and receptor modulators, particularly in neurological and metabolic disorders.

The growing demand for chiral synthons like Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate reflects broader trends in drug discovery. Pharmaceutical companies are increasingly focusing on single enantiomer drugs, which often demonstrate improved efficacy and reduced side effects compared to racemic mixtures. This compound's availability and well-characterized properties make it attractive for medicinal chemistry programs.

From a commercial perspective, CAS 95687-41-5 has seen steady market growth as research into pyrrolidine-based compounds expands. Suppliers typically offer this material with high enantiomeric excess (>98%), meeting the stringent requirements of modern pharmaceutical synthesis. The compound's stability under standard storage conditions contributes to its practicality as a research chemical.

Analytical characterization of Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves techniques such as HPLC, NMR spectroscopy, and mass spectrometry. These methods confirm both the compound's identity and its enantiomeric purity, which are critical parameters for research applications. The availability of detailed spectral data facilitates its use in quality-controlled synthetic processes.

Environmental and safety considerations for Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate 95687-41-5 follow standard laboratory chemical protocols. While not classified as hazardous under typical conditions, proper handling procedures should be maintained, including the use of personal protective equipment and adequate ventilation. The compound's biodegradability and ecological impact have been subjects of ongoing research.

Future research directions for (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine derivatives may explore their potential in emerging therapeutic areas such as targeted protein degradation and RNA modulation. The scaffold's versatility positions it well for adaptation to new drug discovery paradigms. Additionally, improvements in synthetic routes to this compound could enhance its accessibility for broader research applications.

In conclusion, Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS No. 95687-41-5) represents an important building block in modern synthetic and medicinal chemistry. Its well-defined stereochemistry, multiple functional groups, and proven utility in pharmaceutical research ensure its continued relevance. As the demand for enantiomerically pure compounds grows, this pyrrolidine derivative is likely to maintain its position as a valuable tool for chemical and biological research.

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